Superior Binding Affinity for the Nociceptin/Orphanin FQ (NOP) Receptor Compared to a Morpholine-Containing Analog
The target compound demonstrates exceptional binding affinity for the human NOP receptor. Its Ki of 1.10 nM is over 6-fold superior to that of a closely related analog featuring a morpholine ring in place of the 4-methylpiperidine, which achieves a Ki of only 7.1 nM in the same assay system [1][2].
| Evidence Dimension | NOP Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.10 nM |
| Comparator Or Baseline | Morpholine analog (Example 30 from US9120797): Ki = 7.1 nM |
| Quantified Difference | The target compound is 6.45 times more potent (1.10 nM vs 7.1 nM). |
| Conditions | Receptor binding assay using 3H-nociceptin/orphanin FQ with membranes from cells expressing the human NOP receptor, at pH 7.4 and 25°C. |
Why This Matters
A lower Ki value directly translates to higher receptor occupancy at lower concentrations, which is a critical parameter for dose selection and target engagement in pharmacological studies.
- [1] US Patent 9,120,797 B2. 'Process for preparing spirocyclic cyclohexane compounds, compositions containing such compounds and method of using such compounds.' Grünenthal GmbH. Filed September 2, 2011, and issued September 1, 2015. View Source
- [2] BindingDB entry BDBM177934. Affinity data for Cyclohexyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate (US9120797, 32). Accessed via BindingDB.org. View Source
